![molecular formula C10H11NO4 B3049024 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 19073-15-5](/img/structure/B3049024.png)
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Overview
Description
“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
Synthesis Analysis
While specific synthesis information for “2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” was not found, a related compound “2-methyl-4-nitrophenol” can be synthesized from benzene . The process involves several steps including Friedel-Crafts alkylation, nitration, and FC alkylation .Scientific Research Applications
- Application : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate belongs to a class of furan-based compounds that inhibit iron acquisition in mycobacteria. Iron is crucial for M. tuberculosis survival and virulence. These compounds show promise as anti-TB agents .
- Application : This compound interferes with iron homeostasis by targeting salicylate synthase MbtI, a key enzyme in siderophore biosynthesis. Siderophores scavenge iron, and inhibiting MbtI disrupts this process, potentially impairing bacterial survival .
- Application : Researchers have analyzed the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate using techniques like 1H-NMR, 13C-NMR, HRMS, and SC-XRD. These data inform drug development .
- Application : Researchers explore furan-based compounds as potential anti-TB agents. Optimization of the scaffold has led to promising candidates active against mycobacterial models .
- Discovery : In 2014, a related compound, 2-hydroxy-2-methyl-4-(4-nitrophenyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one, was synthesized via Michael addition-cyclization cascade reactions. Such reactions expand the compound’s synthetic utility .
Antimycobacterial Agents
Iron Homeostasis Modulation
Structural Studies
Antitubercular Drug Development
Promiscuous Reactions
Chemical Synthesis and Derivatives
properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVQNVADPECCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345716 | |
Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
CAS RN |
19073-15-5 | |
Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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